molecular formula C10H17NO3Si B6272336 rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis CAS No. 2648901-53-3

rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis

Cat. No.: B6272336
CAS No.: 2648901-53-3
M. Wt: 227.3
InChI Key:
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Description

rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis is a complex organic compound that features a cyclopentane ring with an isocyanate group and a carboxylate group. The presence of the trimethylsilyl group adds to its stability and reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the isocyanate and carboxylate groups under controlled conditions. The trimethylsilyl group is then introduced to enhance the stability of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of ureas or carbamates.

Scientific Research Applications

rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. This interaction is often mediated by the isocyanate group, which is highly reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S)-3-methyloxirane-2-carboxylic acid
  • rac-(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis

Uniqueness

rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it more versatile in various chemical reactions compared to similar compounds that lack this group.

Properties

CAS No.

2648901-53-3

Molecular Formula

C10H17NO3Si

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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